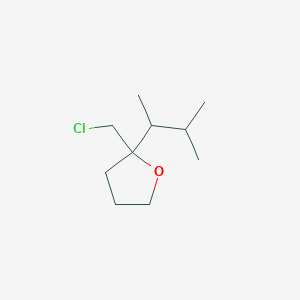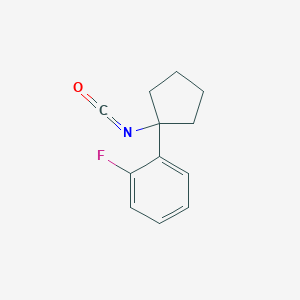
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene is a chemical compound with the molecular formula C₁₂H₁₂FNO and a molecular weight of 205.23 g/mol . This compound is characterized by the presence of a fluorine atom and an isocyanate group attached to a benzene ring, which is further connected to a cyclopentyl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 1-Fluoro-2-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 1-fluoro-2-nitrobenzene with cyclopentylamine, followed by the conversion of the resulting amine to the isocyanate using phosgene or a phosgene equivalent . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the hydrolysis of reactive intermediates.
Análisis De Reacciones Químicas
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Addition Reactions: The isocyanate group can react with nucleophiles like amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles like amines and alcohols, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds and isocyanate derivatives.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and diagnostic agents that leverage the unique properties of fluorine and isocyanate groups.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-(1-isocyanatocyclopentyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of ureas, carbamates, and other derivatives. The fluorine atom can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene: This compound has a similar structure but with the isocyanate group in a different position on the benzene ring, which can affect its reactivity and applications.
1-Fluoro-2-(1-isocyanatocyclohexyl)benzene: This compound has a cyclohexyl group instead of a cyclopentyl group, which can influence its steric and electronic properties.
1-Fluoro-2-(1-isocyanatocyclopropyl)benzene: This compound has a cyclopropyl group, which introduces significant ring strain and can affect its reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which provide a balance of reactivity and stability for various applications.
Propiedades
IUPAC Name |
1-fluoro-2-(1-isocyanatocyclopentyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-6-2-1-5-10(11)12(14-9-15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHMADHYEKIDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
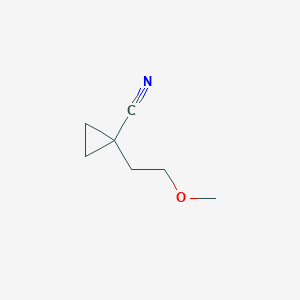

![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
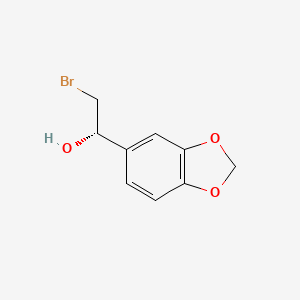
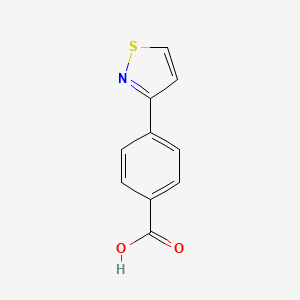
![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
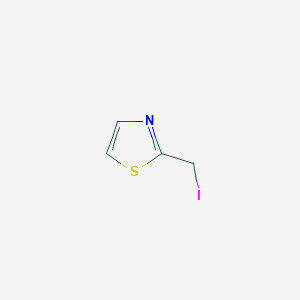
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)




